Moxidectin

Vue d'ensemble

Description

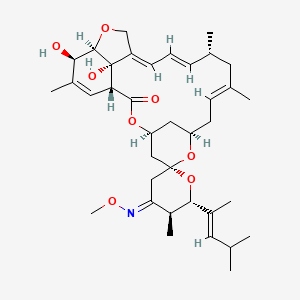

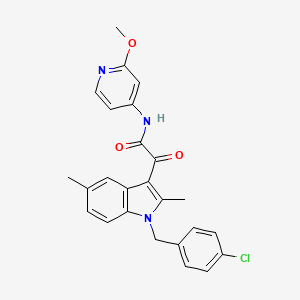

Moxidectin is a potent, broad-spectrum endectocide, which means it is effective against both internal and external parasites. It belongs to the milbemycin class of macrocyclic lactones and is a semi-synthetic derivative of nemadectin. This compound is used in veterinary medicine to treat parasitic infections in animals such as cattle, sheep, horses, and dogs. It has also been approved for human use to treat onchocerciasis (river blindness) caused by the parasitic worm Onchocerca volvulus .

Applications De Recherche Scientifique

Moxidectin has a wide range of scientific research applications. In veterinary medicine, it is used to treat and prevent parasitic infections in animals. It is effective against nematodes, insects, and acari. In human medicine, this compound is used to treat onchocerciasis. Research has shown that this compound is more effective than ivermectin, the current gold-standard treatment for onchocerciasis, in achieving sustained microfilaridermia clearance .

Mécanisme D'action

Target of Action

Moxidectin primarily targets the glutamate-gated chloride ion channels of parasites . These channels play a crucial role in the function of invertebrate nerve and muscle cells .

Mode of Action

This compound selectively binds to the parasite’s glutamate-gated chloride ion channels . This interaction disrupts the normal functioning of these channels, which are vital for the function of invertebrate nerve and muscle cells .

Biochemical Pathways

The binding of this compound to the glutamate-gated chloride ion channels increases the membrane permeability, leading to an influx of chloride ions . This influx results in hyperpolarization and paralysis of the parasites . It’s also worth noting that parasites can develop resistance to this compound through mutations in glutamate-gated chloride channel genes, GABA-R genes, or increased expression of p-glycoprotein, a transmembrane drug efflux pump .

Pharmacokinetics

This compound exhibits unique physicochemical and pharmacokinetic characteristics. It provides broad distribution into tissues, has a long half-life, and shows significant residual antiparasitic activity . These characteristics result in high efficacy against encysted cyathostomin larvae and allow for a longer treatment interval compared to other anthelmintics .

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis and death of the parasite . This is due to the disruption of neurotransmission caused by this compound’s binding to the glutamate-gated chloride ion channels .

Action Environment

This compound is very lipophilic, which causes it to have a high volume of distribution . It concentrates in the animal’s adipose tissue, from where it is released for up to two months following administration .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Moxidectin binds to the receptors of chloride ions, increasing the membrane permeability, and in turn affects the chloride ion channel activity in the nervous system of parasites . This interaction with chloride ion channels is a key aspect of this compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on the nervous system of parasites. By affecting chloride ion channel activity, this compound disrupts normal cellular function, leading to the paralysis and death of the parasite .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with chloride ion channels. This binding increases the membrane permeability to chloride ions, disrupting the normal functioning of the nervous system in parasites .

Temporal Effects in Laboratory Settings

This compound has shown good stability under heat . Over time, this stability allows this compound to have a long-lasting effect on parasites, contributing to its efficacy as a treatment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects can depend on the species and the type of parasite, generally, higher doses of this compound are more effective at eliminating parasites .

Metabolic Pathways

This compound is involved in metabolic pathways related to the disruption of nervous system function in parasites. It interacts with chloride ion channels, a key component of these pathways .

Transport and Distribution

Once administered, this compound is distributed throughout the host organism. It targets parasites residing in various tissues, where it binds to chloride ion channels .

Subcellular Localization

Within the cells of parasites, this compound localizes to the nervous system where it exerts its effects. It specifically targets and binds to chloride ion channels, disrupting their normal function .

Méthodes De Préparation

Moxidectin is synthesized through a combination of fermentation and chemical synthesis. The fermentation process involves the use of the bacterium Streptomyces cyaneogriseus, which produces nemadectin. This compound is then chemically modified to produce this compound. The key modifications include the addition of a methoxime group at carbon 23 and an unsaturated side chain at carbon 25 .

Analyse Des Réactions Chimiques

Moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 2-epi and ∆2,3 isomers, which are impurities that can be formed during the synthesis process .

Comparaison Avec Des Composés Similaires

Moxidectin is similar to other macrocyclic lactones such as ivermectin, abamectin, doramectin, and milbemycin oxime. it has several unique features that set it apart. For example, this compound has a methoxime group at carbon 23 and an unsaturated side chain at carbon 25, which are not present in ivermectin. These structural differences result in higher lipophilicity and a longer residence time in the body, making this compound more effective against certain parasites, including those resistant to ivermectin .

This compound’s unique properties and broad-spectrum efficacy make it a valuable compound in both veterinary and human medicine. Its ability to target a wide range of parasites and its effectiveness in treating resistant strains highlight its importance in the ongoing fight against parasitic infections.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxidectin involves the conversion of 5-O-demethylavermectin B1a to Moxidectin through a series of chemical reactions.", "Starting Materials": [ "5-O-demethylavermectin B1a", "Methanesulfonyl chloride", "Triethylamine", "Pyridine", "Sodium hydride", "Methyl iodide", "Benzene", "Ethanol" ], "Reaction": [ "5-O-demethylavermectin B1a is reacted with methanesulfonyl chloride and triethylamine in pyridine to form 5-O-demethylavermectin B1a mesylate.", "5-O-demethylavermectin B1a mesylate is then reacted with sodium hydride in benzene to form 5-O-demethylavermectin B1a 22,23-dihydroavermectin B1a.", "The 5-O-demethylavermectin B1a 22,23-dihydroavermectin B1a is then reacted with methyl iodide in ethanol to form Moxidectin." ] } | |

| Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite. | |

Numéro CAS |

113507-06-5 |

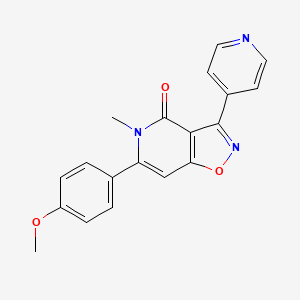

Formule moléculaire |

C37H53NO8 |

Poids moléculaire |

639.8 g/mol |

Nom IUPAC |

(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11?,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1 |

Clé InChI |

YZBLFMPOMVTDJY-AMFIFCOJSA-N |

SMILES isomérique |

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C |

SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

SMILES canonique |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

Apparence |

White to off-white solid powder |

Point d'ébullition |

When found in oily form it is expected to boil at 160 ºC |

melting_point |

145-154 ºC |

| 113507-06-5 | |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)